molecular formula C15H32OS B11475450 7-(Octylsulfanyl)heptan-1-ol

7-(Octylsulfanyl)heptan-1-ol

Cat. No.: B11475450
M. Wt: 260.5 g/mol
InChI Key: AUXDZQKSFUXKAI-UHFFFAOYSA-N
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Description

7-(Octylsulfanyl)heptan-1-ol is an organic compound that features a heptanol backbone with an octylsulfanyl group attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Octylsulfanyl)heptan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-heptanol with octylthiol in the presence of a suitable catalyst. This reaction typically requires an inert atmosphere and moderate temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

7-(Octylsulfanyl)heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of heptanone or heptanal.

    Reduction: Formation of heptane.

    Substitution: Formation of various substituted heptanols depending on the nucleophile used.

Scientific Research Applications

7-(Octylsulfanyl)heptan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Octylsulfanyl)heptan-1-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Heptanol: A simple alcohol with a seven-carbon chain, lacking the sulfanyl group.

    Octylthiol: Contains the octylsulfanyl group but lacks the heptanol backbone.

    Heptan-1-ol: Similar to 1-heptanol but with different functional group positioning.

Uniqueness

7-(Octylsulfanyl)heptan-1-ol is unique due to the presence of both the octylsulfanyl and hydroxyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H32OS

Molecular Weight

260.5 g/mol

IUPAC Name

7-octylsulfanylheptan-1-ol

InChI

InChI=1S/C15H32OS/c1-2-3-4-5-8-11-14-17-15-12-9-6-7-10-13-16/h16H,2-15H2,1H3

InChI Key

AUXDZQKSFUXKAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCCCCCCO

Origin of Product

United States

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